1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-

Übersicht

Beschreibung

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is a complex organic compound belonging to the indene family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- typically involves multi-step organic reactions. Common starting materials include indene derivatives, which undergo various functional group transformations such as hydroxylation and methoxylation under controlled conditions. Catalysts and reagents like palladium, copper, and specific organic solvents are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents include strong acids, bases, and specific organic solvents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Introduction to 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy, commonly known as Ninhydrin , is an organic compound with the formula C10H8O5. It is recognized for its significant applications in various scientific fields, particularly in analytical chemistry and biochemistry. This compound is primarily used as a reagent for the detection of amino acids and proteins due to its ability to react with primary amines, producing colored derivatives that can be quantitatively analyzed.

Analytical Chemistry

Ninhydrin is widely utilized in analytical chemistry for the following purposes:

- Amino Acid Detection : It serves as a colorimetric reagent for the detection and quantification of amino acids. Upon reaction with amino acids, Ninhydrin produces a deep blue or purple color that can be measured spectrophotometrically at nm .

- Protein Analysis : It is used in the qualitative analysis of proteins. Most amino acids react with Ninhydrin except for proline, which requires alternative methods for detection. The compound is also employed in chromatographic techniques to visualize amino acids on TLC plates .

Forensic Science

Ninhydrin has significant applications in forensic science:

- Fingerprint Detection : It is commonly used to develop latent fingerprints on porous surfaces. The amino acids present in sweat react with Ninhydrin, resulting in visible colored prints . This method enhances the ability to recover fingerprints from various surfaces effectively.

Biochemical Research

In biochemical research, Ninhydrin plays a crucial role:

- Kaiser Test : This test monitors deprotection during solid-phase peptide synthesis by indicating successful coupling through color changes .

- Stable Isotope Analysis : Ninhydrin has been utilized to release carboxyl carbons from amino acids for stable isotope analysis in archaeological studies, aiding in dietary reconstructions from ancient remains .

Environmental Science

Ninhydrin is also applied in environmental studies:

- Soil Analysis : It assists in detecting ammonium ions in soil samples. A dramatic purple color indicates the presence of ammonium ions when treated with Ninhydrin .

Case Study 1: Fingerprint Detection

In a forensic investigation involving latent fingerprints on paper, Ninhydrin was applied to enhance visibility. The reaction produced distinct purple prints that were subsequently analyzed for DNA extraction. This method demonstrated high sensitivity and reliability for fingerprint recovery.

Case Study 2: Amino Acid Quantification

A study aimed at quantifying amino acids in food samples utilized Ninhydrin as a derivatization agent following chromatographic separation. The results indicated that the method provided accurate quantification of essential amino acids with minimal interference from non-target compounds.

Wirkmechanismus

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indene-1,3(2H)-dione: A simpler analog without the hydroxyl and methoxy groups.

2-Hydroxy-1H-indene-1,3(2H)-dione: Contains a single hydroxyl group.

5-Methoxy-1H-indene-1,3(2H)-dione: Contains a methoxy group but lacks the additional hydroxyl groups.

Uniqueness

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and methoxy groups can influence its reactivity and interactions with biological targets.

Biologische Aktivität

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- (commonly referred to as "compound") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

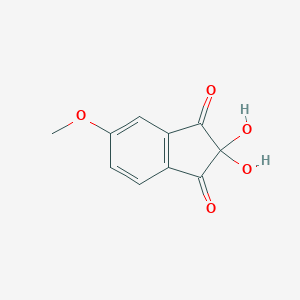

Chemical Structure and Properties

The compound features a unique structure characterized by an indene ring fused with a dione moiety and hydroxyl and methoxy substituents. The presence of these functional groups significantly influences its biological activity.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.17 g/mol |

| Melting Point | 215-218 °C |

| Solubility | Soluble in ethanol and DMSO |

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties , which are essential for mitigating oxidative stress in biological systems. A study demonstrated that it effectively scavenges free radicals, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 indicates a potential for reduced side effects compared to traditional NSAIDs .

Antimicrobial Properties

The antimicrobial activity of the compound has been explored through various studies. It has demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative organisms. A notable study isolated metabolites from endophytic fungi that exhibited similar antimicrobial properties, suggesting a potential for developing new antimicrobial agents based on this compound .

Antitumor Activity

Preliminary investigations into the antitumor effects have shown that the compound can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific cancer cell lines, making it a candidate for further research in cancer therapeutics .

The biological activities of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's structural features allow it to interact with various enzymes involved in inflammatory pathways.

- Radical Scavenging : The hydroxyl groups contribute to its ability to neutralize free radicals.

- Cellular Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation.

Study 1: Antioxidant Capacity Evaluation

In a comparative study assessing antioxidant capacity using DPPH and ABTS assays, the compound exhibited IC50 values of 45 µM and 30 µM respectively, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory effects of the compound using an animal model of arthritis. Results showed a reduction in paw edema by approximately 50% compared to control groups treated with saline, highlighting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Testing

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound displayed zones of inhibition measuring up to 15 mm against both strains at a concentration of 100 µg/mL .

Eigenschaften

IUPAC Name |

2,2-dihydroxy-5-methoxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRLGTHYCGMMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147619 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106507-42-0 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.